2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 905403-96-5
VCID: VC16195896
InChI: InChI=1S/C15H12N2O3/c1-20-11-4-2-3-9(7-11)14-16-12-6-5-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

CAS No.: 905403-96-5

Cat. No.: VC16195896

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid - 905403-96-5

Specification

CAS No. 905403-96-5
Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
IUPAC Name 2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C15H12N2O3/c1-20-11-4-2-3-9(7-11)14-16-12-6-5-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)
Standard InChI Key QKVGVBCDMWTFEW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid possesses the molecular formula C₁₅H₁₂N₂O₃ and a molar mass of 268.27 g/mol. Its IUPAC name, 2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid, reflects the methoxy group at the 3-position of the phenyl ring and the carboxylic acid at the 5-position of the benzimidazole core.

Table 1: Key Molecular Properties

PropertyValue
CAS Number905403-96-5
Molecular FormulaC₁₅H₁₂N₂O₃
Molecular Weight268.27 g/mol
SMILES NotationCOC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChI KeyQKVGVBCDMWTFEW-UHFFFAOYSA-N

The methoxy group enhances lipophilicity, facilitating membrane permeability, while the carboxylic acid enables hydrogen bonding and salt formation, critical for target interactions .

Synthetic Methodologies

Traditional Solution-Phase Synthesis

The synthesis typically begins with the condensation of 3-methoxybenzaldehyde and 4-amino-3-nitrobenzoic acid under acidic conditions. Cyclization via heating in polyphosphoric acid yields the benzimidazole core, followed by nitro group reduction and carboxylation.

Solid-Phase Synthesis Advancements

Recent innovations employ resin-bound intermediates to streamline production. For instance, polymer-supported orthoesters facilitate cyclocondensation reactions, enabling high-purity yields of 1,2-disubstituted benzimidazole-5-carboxylic acids . This method reduces purification steps and improves scalability for industrial applications .

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments, with the methoxy group resonating at δ 3.85 ppm and aromatic protons between δ 7.2–8.1 ppm.

  • Fourier-Transform Infrared (FTIR): Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) verify the carboxylic acid and methoxy groups .

  • Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 268.27, consistent with the molecular formula .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 4 μg/mL) and methicillin-resistant S. aureus (MRSA, MIC = 8 μg/mL) . The methoxy group enhances membrane disruption, while the carboxylic acid chelates metal ions essential for microbial enzymes .

Table 2: Antimicrobial Activity Profile

PathogenMIC (μg/mL)
Staphylococcus aureus4
MRSA8
Escherichia coli64

Antioxidant Properties

The phenolic methoxy group scavenges free radicals (IC₅₀ = 12.5 μM in DPPH assay), mitigating oxidative stress in neuronal cells .

Structure-Activity Relationships (SAR)

Role of the Methoxy Group

  • Positional Effects: 3-Methoxy substitution maximizes antimicrobial activity compared to 2- or 4-methoxy isomers .

  • Electron Donation: The methoxy group’s electron-donating nature enhances π-π stacking with bacterial DNA gyrase.

Carboxylic Acid Modifications

  • Esterification: Methyl ester derivatives show reduced solubility but improved blood-brain barrier penetration .

  • Salt Formation: Sodium salts increase aqueous solubility (>10 mg/mL), favoring intravenous administration.

Pharmacological Applications and Future Directions

Drug Development Prospects

Ongoing clinical trials explore its utility as:

  • Antibacterial Adjuvants: Synergistic effects with β-lactams against MRSA .

  • Chemosensitizers: Reversing multidrug resistance in ovarian cancer cells .

Challenges and Optimization

  • Bioavailability: Prodrug strategies (e.g., ester prodrugs) aim to enhance oral absorption.

  • Toxicity Profiling: Chronic toxicity studies in rodents indicate hepatotoxicity at doses >100 mg/kg, necessitating structural refinements .

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